Methaphenilene vs. Methapyrilene: Absence of Carcinogenic Potential in Long-Term Rat Study
In a long-term carcinogenicity study, Fischer 344 rats received methaphenilene at 0.1% in drinking water for 34 weeks. In stark contrast to methapyrilene, which induced liver neoplasms in nearly all treated animals under the same protocol, methaphenilene treatment resulted in no increase in the incidence of liver neoplasms [1]. This finding is particularly significant given that methaphenilene differs from methapyrilene by only one atom (replacement of a pyridine nitrogen with a carbon in the thiophene ring), yet this single substitution abolishes the potent hepatocarcinogenic effect observed with methapyrilene [1].
| Evidence Dimension | Carcinogenic Potential (Liver Neoplasms) |
|---|---|
| Target Compound Data | No increase in incidence of liver neoplasms observed |
| Comparator Or Baseline | Methapyrilene: Induced liver neoplasms (mainly hepatocellular carcinomas and cholangiocarcinomas) in nearly all treated rats |
| Quantified Difference | Complete absence of hepatocarcinogenicity in methaphenilene vs. high incidence in methapyrilene |
| Conditions | Fischer 344 rats; 0.1% compound in drinking water; 34-week treatment duration |
Why This Matters
For researchers requiring an H1 antagonist without the confounding variable of hepatocarcinogenicity, methaphenilene provides a cleaner pharmacological tool compared to methapyrilene.
- [1] Lijinsky, W., et al. Carcinogenicity studies of some analogs of the carcinogen methapyrilene in F344 rats. Cited in: Reznik-Schüller, H.M., Lijinsky, W. Methaphenilene, an analogue of the antihistaminic methapyrilene, is a 'peroxisome proliferator'. Arch Toxicol. 1983;52(2):165-166. View Source
